alpha-Naphtholbenzein

描述

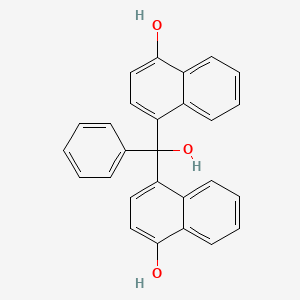

alpha-Naphtholbenzein is a complex organic compound with a unique structure that includes two naphthalene rings and a phenyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Naphtholbenzein typically involves the reaction of naphthol derivatives with benzene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthol is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and mass spectrometry.

化学反应分析

Types of Reactions

alpha-Naphtholbenzein undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

alpha-Naphtholbenzein has several applications in scientific research:

作用机制

The mechanism of action of alpha-Naphtholbenzein involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

Alpha-naphtholbenzein: A derivative of naphthalene with similar structural features.

Bis-(4-hydroxy-1-naphthyl)phenylmethanol: Another compound with two naphthol groups and a phenyl group.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

生物活性

Alpha-naphtholbenzein, a compound with significant chemical and biological properties, has garnered attention in various fields, including biochemistry and pharmacology. This article delves into its biological activity, highlighting its estrogenic effects, potential applications in drug development, and its role in environmental studies.

This compound (CAS Number: 145-50-6) is characterized by its molecular formula and a molecular weight of 398.43 g/mol. It is known for its use as a pH indicator and in various chemical analyses due to its chromogenic properties .

Estrogenic Activity

One of the most significant aspects of this compound is its interaction with estrogen receptors. A study conducted using ovariectomized mice demonstrated that this compound exhibits both estrogenic agonistic and antagonistic activities . The compound's effects showed a U-shaped dose-response curve in antagonistic studies, indicating complex interactions with estrogen receptors .

Table 1: Summary of Estrogenic Activity

| Compound | Agonistic Activity | Antagonistic Activity | Dose-Response Curve Type |

|---|---|---|---|

| This compound | Yes | Yes | U-shaped |

| Ethynyl Estradiol | Yes | No | Linear |

| Bisphenol A | Yes | No | Linear |

| Genistein | Yes | Yes | U-shaped |

The biological mechanisms through which this compound exerts its effects involve several pathways:

- Estrogen Receptor Modulation : The compound binds to estrogen receptors, influencing gene expression related to reproductive health.

- Cell Cycle Regulation : It has been implicated in modulating cell cycle progression, potentially affecting tumor growth dynamics .

- Apoptosis and Autophagy : Research indicates that this compound may play a role in apoptosis and autophagy processes, which are crucial for maintaining cellular homeostasis .

Case Study 1: Uterotrophic Assay

In a uterotrophic assay involving C57BL/6J ovariectomized female mice, this compound was tested alongside other chemicals to evaluate its estrogenic properties. The results indicated that it could significantly alter uterine weight, suggesting its potential as an endocrine disruptor .

Case Study 2: Chromogenic Substrate Development

Research has also explored the synthesis of derivatives of this compound for use as chromogenic substrates in biochemical assays. For instance, p-naphtholbenzein-β-D-galactoside was developed for detecting β-galactosidase activity, showcasing the compound's versatility in laboratory applications .

Environmental Impact

This compound's potential as an environmental contaminant has been highlighted in studies examining endocrine disruptors. Its ability to mimic estrogen raises concerns regarding its presence in wastewater and the subsequent effects on aquatic life .

属性

IUPAC Name |

4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O3/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(30,18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYLDJXFDLBCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219703 | |

| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-88-5 | |

| Record name | 4-Hydroxy-α-(4-hydroxy-1-naphthalenyl)-α-phenyl-1-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6948-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6948-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-(4-hydroxynaphthyl)-α-phenylnaphthalene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。